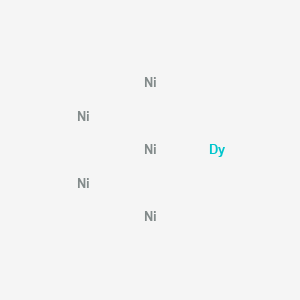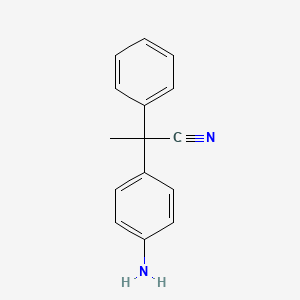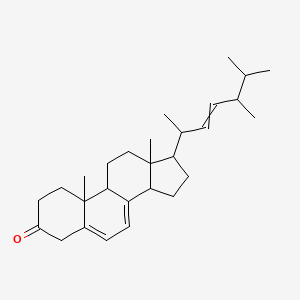
1,3-Dithiane, 2-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithiane, 2-(4-nitrophenyl)- is an organosulfur compound with the molecular formula C10H11NO2S2 It is a derivative of 1,3-dithiane, where one of the hydrogen atoms is replaced by a 4-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dithiane, 2-(4-nitrophenyl)- can be synthesized through the reaction of 1,3-propanedithiol with 4-nitrobenzaldehyde in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a suitable solvent such as toluene or ethanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for 1,3-Dithiane, 2-(4-nitrophenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dithiane, 2-(4-nitrophenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Dithiane, 2-(4-nitrophenyl)- has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: Its derivatives may be used in the study of enzyme mechanisms and as potential inhibitors of certain biological pathways.
Medicinal Chemistry: The compound and its derivatives can be explored for their potential pharmacological activities.
Mécanisme D'action
The mechanism of action of 1,3-Dithiane, 2-(4-nitrophenyl)- involves its ability to interact with various molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dithiane ring can act as a protecting group for carbonyl compounds in organic synthesis . The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro group, which can affect the overall stability and reactivity of the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiane: The parent compound without the nitro group.
1,3-Dithiolane: A similar compound where the sulfur atoms are adjacent.
1,3-Oxathiane: A compound where one sulfur atom is replaced by an oxygen atom.
Uniqueness
1,3-Dithiane, 2-(4-nitrophenyl)- is unique due to the presence of the nitro group, which imparts distinct chemical properties and reactivity compared to its analogs. The nitro group enhances the compound’s ability to participate in redox reactions and can influence its behavior in various chemical environments .
Propriétés
Numéro CAS |
24588-74-7 |
|---|---|
Formule moléculaire |
C10H11NO2S2 |
Poids moléculaire |
241.3 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)-1,3-dithiane |
InChI |
InChI=1S/C10H11NO2S2/c12-11(13)9-4-2-8(3-5-9)10-14-6-1-7-15-10/h2-5,10H,1,6-7H2 |
Clé InChI |
LVGOSUIURNNECQ-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(SC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Methyl 3-[methoxy(phenyl)phosphoryl]propanoate](/img/structure/B14710341.png)



